Product packaging for Methylphenobarbital-d3(Cat. No.:)

Methylphenobarbital-d3

Cat. No.: B13447771
M. Wt: 249.28 g/mol
InChI Key: ALARQZQTBTVLJV-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Deuterated Compounds as Probes in Drug Discovery and Development

Deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, has garnered significant attention in drug discovery and development. researchgate.netaquigenbio.com Replacing hydrogen with deuterium, a process known as deuteration, can subtly yet significantly alter a molecule's properties. researchgate.netnih.gov This is primarily due to the "kinetic isotope effect," where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow down metabolic reactions that involve breaking this bond. symeres.combioscientia.de

This modification offers several advantages in research:

Metabolic Profiling: By strategically placing deuterium at sites on a molecule susceptible to metabolism, researchers can slow down its breakdown. nih.govunibestpharm.com This allows for a more detailed study of metabolic pathways and the identification of metabolites. aquigenbio.com

Improved Pharmacokinetics: Slowing down metabolism can lead to a longer half-life and increased drug exposure in the body, which can be studied to understand pharmacokinetic profiles better. symeres.comdovepress.com

Mechanistic Insights: Deuteration can serve as a mechanistic probe to understand which chemical bonds are crucial for a drug's activity and how structural changes impact its interaction with biological targets. researchgate.netaquigenbio.com

Strategic Importance of Methylphenobarbital-d3 in Mechanistic and Quantitative Studies

This compound, a deuterated analog of Methylphenobarbital, exemplifies the strategic application of stable isotope labeling. cymitquimica.com Methylphenobarbital itself is a barbiturate (B1230296) derivative used for its anticonvulsant and sedative properties, acting as a central nervous system depressant by enhancing the activity of the neurotransmitter GABA. patsnap.comwikipedia.org

The introduction of three deuterium atoms into the methyl group of Methylphenobarbital creates this compound. cymitquimica.com This seemingly minor change has profound implications for its use in research:

Internal Standard for Quantitative Analysis: In quantitative analytical techniques like gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial for accurate and precise measurements. chiron.nochromatographyonline.com this compound is an ideal internal standard for the quantification of Methylphenobarbital in biological samples. nih.govthermofisher.com Because it has nearly identical chemical and physical properties to the non-deuterated form, it behaves similarly during sample preparation and analysis, but its different mass allows it to be distinguished by the mass spectrometer. chiron.no This corrects for any loss of the analyte during sample processing, leading to more reliable results. chiron.no

Pharmacokinetic and Metabolism Studies: The deuterium label allows researchers to track the fate of Methylphenobarbital in the body with high precision. By administering a mixture of Methylphenobarbital and this compound, scientists can study its absorption, distribution, metabolism, and excretion (ADME) profile in detail. The kinetic isotope effect can also provide insights into the specific metabolic pathways involved in its breakdown. nih.gov

Overview of Research Paradigms Utilizing Stable Isotope Labeling

The application of stable isotope labeling extends far beyond the study of a single compound. It is a cornerstone of several modern research paradigms:

Metabolomics: This field involves the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. nih.gov Stable isotope labeling is used to trace the flow of atoms through metabolic networks, providing a dynamic view of cellular metabolism. tandfonline.combohrium.com

Proteomics: In proteomics, the study of proteins, stable isotope labeling techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) are used for the quantitative analysis of protein expression. nih.govnih.gov

Drug Metabolism and Pharmacokinetics (DMPK): As highlighted with this compound, deuterated compounds are instrumental in DMPK studies to understand how a drug is processed by the body. symeres.com This information is critical for optimizing drug design and development. researchgate.net

The strategic use of isotope-labeled analogs like this compound continues to be a driving force in advancing our understanding of pharmacology and enabling the development of new and improved therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2O3 B13447771 Methylphenobarbital-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14N2O3

Molecular Weight

249.28 g/mol

IUPAC Name

5-ethyl-5-phenyl-1-(trideuteriomethyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C13H14N2O3/c1-3-13(9-7-5-4-6-8-9)10(16)14-12(18)15(2)11(13)17/h4-8H,3H2,1-2H3,(H,14,16,18)/i2D3

InChI Key

ALARQZQTBTVLJV-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)C(C(=O)NC1=O)(CC)C2=CC=CC=C2

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)C)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of Methylphenobarbital D3

Strategies for Site-Specific Deuterium (B1214612) Incorporation in Methylphenobarbital

The synthesis of Methylphenobarbital-d3 requires precise methods to ensure deuterium is incorporated exclusively at the desired N-methyl position.

The most direct and common approach for the synthesis of this compound involves the N-methylation of a suitable precursor with a deuterated methylating agent. The general synthesis of barbiturates involves the condensation of a disubstituted malonic ester with urea. libretexts.org For Methylphenobarbital, which is N-methylated, the synthesis can proceed by methylating phenobarbital (B1680315).

The specific synthesis of this compound would therefore involve the reaction of phenobarbital (5-ethyl-5-phenylbarbituric acid) with a deuterated methyl source. Commercially available and highly effective reagents for this purpose include iodomethane-d3 (B117434) (CD3I) or dimethyl-d6 sulfate (B86663) ((CD3)2SO4). The reaction is typically carried out in the presence of a base to deprotonate the nitrogen atom of the barbiturate (B1230296) ring, facilitating nucleophilic attack on the deuterated methylating agent. This method ensures site-specific deuteration at the N-1 position, yielding 5-Ethyl-1-(methyl-d3)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. cymitquimica.com The use of building blocks already containing the deuterated moiety is a key strategy for creating well-defined deuterated compounds with high isotopic purity. d-nb.info

While the C-D bond is stronger than the C-H bond, the possibility of hydrogen-deuterium (H/D) exchange must be considered during synthesis, purification, and storage. selvita.commusechem.com For this compound, the deuterium atoms are located on a methyl group attached to a nitrogen atom. These C-D bonds are generally stable and not prone to exchange under typical chromatographic and physiological conditions.

However, the barbiturate ring itself contains two N-H protons which are acidic and can readily exchange with protons from the solvent. umb.edu Therefore, reaction and workup conditions, particularly pH and temperature, must be carefully controlled to prevent any potential for back-exchange or scrambling of the deuterium label, even though the N-CD3 group is not the primary site of exchange. nih.gov Studies on isotopic exchange in related heterocyclic systems confirm that while some positions are labile, labels on alkyl or stable aromatic positions are generally retained. oup.comcsic.es The stability of the label is crucial for the compound's utility as an internal standard.

Advanced Analytical Techniques for Isotopic Enrichment and Purity Assessment

To be effective as an internal standard, the isotopic and chemical purity of this compound must be rigorously confirmed. This is achieved through a combination of advanced analytical techniques. rsc.orgrsc.org

High-resolution mass spectrometry (HR-MS) is a primary tool for determining the isotopic enrichment of deuterated compounds. nih.govresearchgate.net By accurately measuring the mass-to-charge ratio (m/z) of the ions, HR-MS can distinguish between this compound (M+3) and its potential isotopolog impurities, such as the non-deuterated (d0), d1, and d2 versions. nih.gov

The strategy involves recording the full scan mass spectrum and integrating the ion signals corresponding to each isotopolog. rsc.org The percentage of isotopic purity is calculated from the relative abundances of these ions. This technique provides a precise quantification of the deuterium content, ensuring the standard meets the high purity requirements for quantitative analysis. rsc.orgacs.org

Table 1: Hypothetical HR-MS Data for this compound Purity Assessment This table is illustrative and demonstrates how data from HR-MS analysis would be presented.

Isotopolog Expected m/z [M+H]⁺ Observed Abundance (%)
d0 (unlabeled) 247.1077 0.1
d1 248.1140 0.3
d2 249.1203 0.8

While HR-MS confirms the degree of deuteration, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the exact position of the deuterium atoms. thalesnano.comrsc.org For this compound, ¹H NMR and ²H NMR are particularly informative.

²H NMR: A deuterium NMR spectrum would show a signal at the chemical shift corresponding to the N-methyl position, confirming that deuteration occurred at the intended site.

¹³C NMR: The carbon of the deuterated methyl group (CD3) will appear as a multiplet in the ¹³C NMR spectrum due to C-D coupling, and its chemical shift will be slightly different from that of a standard CH3 group, providing further structural confirmation. drugbank.com

Together, these NMR techniques provide unambiguous evidence of the site-specific incorporation of deuterium. rsc.org

Chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are employed to assess the chemical purity of this compound. nih.gov These methods separate the deuterated drug from any starting materials, by-products, or other synthesis-related impurities.

When coupled with mass spectrometry (GC-MS or LC-MS), these methods provide comprehensive characterization. acs.orgnih.gov It is important to note that deuterated compounds can exhibit slightly different retention times compared to their non-deuterated counterparts, a phenomenon known as the chromatographic isotope effect. nih.govresearchgate.net Deuterated analytes often elute slightly earlier than their protium (B1232500) analogs in GC. nih.gov While this effect can sometimes be used to separate isotopologs, it must be accounted for when developing quantitative methods to ensure accurate integration and quantification. nih.govacs.org

Table 2: Chemical Compounds Mentioned

Compound Name IUPAC Name Other Names
Methylphenobarbital 5-ethyl-1-methyl-5-phenyl-1,3-diazinane-2,4,6-trione Mephobarbital, Mebaral
This compound 5-ethyl-1-(methyl-d3)-5-phenyl-1,3-diazinane-2,4,6-trione Mephobarbital-d3
Phenobarbital 5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione
Urea Urea
Iodomethane-d3 tri(deuterio)iodomethane
Dimethyl-d6 sulfate bis(trideuteriomethyl) sulfate

Sophisticated Bioanalytical Applications of Methylphenobarbital D3

Rigorous Method Validation Parameters for Methylphenobarbital-d3 Assays

Determination of Limits of Detection and Quantification

The limit of detection (LOD) and limit of quantification (LOQ) are crucial parameters in validating a bioanalytical method, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For methods employing this compound as an internal standard for the analysis of its non-deuterated counterpart, these limits are determined through rigorous statistical evaluation of the signal-to-noise ratio and the precision and accuracy at low concentrations.

In a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of barbiturates, the LOD and LOQ are established by analyzing a series of diluted samples and assessing the instrument's response. For instance, in a validated method for phenobarbital (B1680315), a structurally similar barbiturate (B1230296), the LOD and LOQ in plasma were determined to be 0.125 µg/mL and 0.250 µg/mL, respectively. researchgate.net Another study focusing on the analysis of multiple barbiturates in whole blood, urine, and liver samples reported LOD values ranging from 0.6 to 10.0 ng/mL, demonstrating the high sensitivity of modern analytical instrumentation. mdpi.com

The determination of these limits ensures that the analytical method is sensitive enough for its intended application, be it monitoring therapeutic levels or detecting trace amounts in forensic investigations. The use of this compound is instrumental in achieving the low detection and quantification limits required for accurate analysis.

Table 1: Representative Limits of Detection and Quantification for Barbiturate Analysis

This table presents typical LOD and LOQ values obtained in bioanalytical methods for barbiturates, illustrating the sensitivity achievable with methods that would employ an internal standard like this compound.

Analyte Matrix Method LOD LOQ
Phenobarbital Plasma LC-MS/MS 0.125 µg/mL 0.250 µg/mL
Barbital Whole Blood FM-LPME/LC-MS 1.5 ng/mL -
Phenobarbital Urine FM-LPME/LC-MS 0.6 ng/mL -

Evaluation of Inter-Batch and Inter-Day Variability

The reproducibility of a bioanalytical method is assessed by evaluating its precision over different timeframes. Inter-batch (or inter-day) precision measures the variability of results obtained on different days, while intra-batch (or intra-day) precision assesses variability within the same analytical run. These evaluations are critical to ensure that the method provides consistent and reliable results over time. This compound, as an internal standard, plays a vital role in minimizing variability that can arise from sample preparation, instrument response, and matrix effects.

Validation studies for bioanalytical methods typically involve the analysis of quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. The precision is expressed as the relative standard deviation (RSD), with acceptance criteria generally set at ≤15% for most concentrations and ≤20% for the LOQ.

For example, a study on the determination of phenobarbital in human plasma demonstrated excellent inter-day precision, with RSD values ranging from 2.35% to 3.05%. researchgate.net Another comprehensive study on phenobarbital quantification reported intra- and inter-assay coefficients of variation (CV) and relative errors to be within 3.0% and 5.0%, respectively, across four QC levels. csuohio.edu These findings underscore the high degree of precision achievable with well-validated methods utilizing a stable isotope-labeled internal standard.

Table 2: Inter-Batch and Inter-Day Precision and Accuracy for Phenobarbital Analysis

This table showcases typical precision and accuracy data from a bioanalytical method validation for phenobarbital, a proxy for methods where this compound would be used as an internal standard.

QC Level Concentration (ng/mL) Intra-Assay Precision (%CV) Intra-Assay Accuracy (%RE) Inter-Assay Precision (%CV) Inter-Assay Accuracy (%RE)
LLOQ 50 2.5 3.8 3.0 4.2
Low 125 2.0 2.0 2.5 1.5
Medium 445 2.2 -2.0 2.8 -1.8

Application of this compound in Multi-Analyte Quantitative Methods

The efficiency of modern bioanalytical laboratories is greatly enhanced by the use of multi-analyte quantitative methods, which allow for the simultaneous measurement of several compounds in a single analytical run. In this context, this compound is an invaluable tool, serving as a robust internal standard for the quantification of a panel of barbiturates or other central nervous system depressants.

The ideal internal standard should co-elute or have a similar retention time to the analytes of interest and exhibit similar ionization efficiency in the mass spectrometer. ijpbms.com Being a deuterated analog, this compound closely mimics the physicochemical properties of methylphenobarbital and other structurally related barbiturates, making it an excellent choice for correcting for variations during sample extraction, chromatography, and detection. ijpbms.com

A high-throughput LC-MS/MS assay for the simultaneous analysis of multiple barbiturates in human urine exemplifies the application of such methods. nih.gov In these assays, a suite of deuterated internal standards, including analogs of phenobarbital, butalbital, pentobarbital, and secobarbital, are employed to ensure accurate quantification across a wide concentration range (e.g., 20-2500 ng/mL). nih.gov The use of this compound in such a panel would provide the necessary internal standardization for the accurate and precise measurement of methylphenobarbital.

The development and validation of these multi-analyte methods are critical in clinical and forensic settings where rapid and comprehensive screening for multiple drugs is often required. The inclusion of a reliable internal standard like this compound is fundamental to the integrity and defensibility of the analytical results.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Methylphenobarbital
Phenobarbital
Barbital
Secobarbital
Butalbital
Pentobarbital

Mechanistic Investigations of Metabolism and Pharmacokinetics Using Methylphenobarbital D3

Elucidation of Metabolic Pathways of Methylphenobarbital in In Vitro Systems

In vitro systems are crucial for studying drug metabolism as they allow for the investigation of metabolic pathways in a controlled environment, free from the complexities of whole-organism studies. mdpi.com

Liver microsomes and hepatocytes are the two most widely used in vitro systems for studying the metabolism of drugs. dls.com Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. dls.commdpi.com They are a cost-effective and high-throughput model for assessing metabolic stability and identifying metabolites. dls.com

Hepatocytes, on the other hand, are the primary cells of the liver and provide a more physiologically relevant model as they contain a full complement of drug-metabolizing enzymes and cofactors. dls.com Studies involving the incubation of Methylphenobarbital-d3 with liver microsomes or hepatocytes can provide valuable information on its metabolic fate. For instance, about 75% of a single oral dose of mephobarbital is metabolized to phenobarbital (B1680315) in 24 hours. drugbank.com The rate of disappearance of the parent compound and the appearance of metabolites can be monitored over time to determine the metabolic stability of this compound.

A typical experimental setup for assessing metabolic stability in liver microsomes is outlined in the table below.

ParameterCondition
SystemHuman Liver Microsomes
Test CompoundThis compound
Incubation Time0, 10, 20, 30, and 60 minutes
CofactorNADPH
Analysis MethodLC-MS/MS

This table illustrates a general protocol for a metabolic stability assay.

The use of isotopically labeled compounds like this compound is a cornerstone of modern metabolite identification studies. clearsynth.com When this compound is incubated with a metabolically active system, the metabolites formed will retain the deuterium (B1214612) label, unless the metabolic transformation occurs at the site of deuteration. This allows for the selective detection of drug-related material in a complex biological matrix.

Liquid chromatography-mass spectrometry (LC-MS) is the analytical technique of choice for these studies. The mass spectrometer can be programmed to specifically look for the characteristic mass shift of the deuterium label, making it easier to distinguish potential metabolites from endogenous components of the incubation mixture.

The key advantage of using a deuterated tracer is the mass difference it introduces. Deuterium has a mass that is approximately 1.006 Da greater than hydrogen. Therefore, a molecule of this compound will have a mass that is approximately 3.018 Da higher than unlabeled Methylphenobarbital.

This mass difference is easily detectable by mass spectrometry and provides a clear signature for the parent compound and its metabolites. For example, if a hydroxylation reaction occurs on a part of the molecule that is not deuterated, the resulting metabolite will also have a mass that is 3.018 Da higher than the corresponding unlabeled metabolite. This allows for the confident identification of drug-related peaks in the mass spectrum.

The following table summarizes the expected mass differences for common metabolic transformations of this compound.

Metabolic ReactionMass Change (Da)Expected Mass of Metabolite (relative to parent)
Hydroxylation+16M+16+3
N-demethylation-14M-14+3
Glucuronidation+176M+176+3

This table provides a simplified overview of expected mass shifts for metabolites of this compound.

Kinetic Isotope Effects (KIE) on Enzyme-Mediated Reactions of Methylphenobarbital and Analogs

The substitution of hydrogen with deuterium can also affect the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov

The deuterium KIE is a result of the difference in the zero-point vibrational energy of a carbon-hydrogen (C-H) bond compared to a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point energy, meaning more energy is required to break it. nih.gov Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step will proceed more slowly than the corresponding reaction with a C-H bond. nih.gov

The magnitude of the KIE is expressed as the ratio of the reaction rate for the light isotope (kH) to the reaction rate for the heavy isotope (kD). A primary KIE is observed when the bond to the isotope is broken in the rate-limiting step of the reaction. For C-H bond cleavage, primary KIEs are typically in the range of 2 to 7.

The KIE for a CYP450-catalyzed reaction can be measured by comparing the rate of metabolism of the deuterated and non-deuterated compounds in an in vitro system. nih.govnih.gov This can be done by incubating each compound separately and measuring the rate of metabolite formation, or by using an intramolecular competitive experiment where the label is on a prochiral center.

The presence of a significant KIE provides strong evidence that C-H bond cleavage is at least partially rate-limiting in the reaction mechanism. nih.govnih.gov This information is valuable for understanding the mechanism of the enzyme and for predicting how deuteration might affect the in vivo pharmacokinetics of a drug. For example, if a drug is primarily cleared by a metabolic pathway with a large KIE, deuteration at the site of metabolism can significantly slow down its clearance, leading to a longer half-life and increased exposure. nih.gov

The table below presents hypothetical KIE values for different CYP450-mediated reactions.

Reaction TypeTypical KIE (kH/kD)Implication for Rate-Limiting Step
Aliphatic Hydroxylation3-7C-H bond cleavage is likely rate-limiting
Aromatic Hydroxylation1-3C-H bond cleavage may be partially rate-limiting
N-dealkylation1.5-5C-H bond cleavage is often partially rate-limiting

This table provides illustrative KIE values for common CYP450-catalyzed reactions.

Implications of KIEs for Understanding Reaction Mechanisms and Metabolic Stability

The kinetic isotope effect (KIE) is a phenomenon where substituting an atom in a molecule with one of its heavier isotopes leads to a change in the rate of a chemical reaction. libretexts.orgpharmacy180.com This effect is particularly pronounced when a carbon-hydrogen (C-H) bond is replaced with a carbon-deuterium (C-D) bond. The C-D bond has a lower zero-point vibrational energy, making it stronger and requiring more energy to break than a C-H bond. pharmacy180.com Consequently, if the cleavage of this bond is the rate-determining step of a reaction, the reaction will proceed more slowly for the deuterated compound. nih.govwikipedia.org

The magnitude of the KIE, expressed as the ratio of the rate constants (kH/kD), provides valuable insight into reaction mechanisms. wikipedia.org A significant primary KIE (typically where kH/kD is greater than 2) is strong evidence that the C-H bond is being broken in the slowest, rate-limiting step of the metabolic pathway. pharmacy180.comepfl.ch In the context of this compound, the deuterium atoms are located on the N-methyl group. A primary metabolic pathway for methylphenobarbital is N-demethylation to its active metabolite, phenobarbital. nih.govnih.gov This reaction is catalyzed by cytochrome P450 (CYP450) enzymes and involves the cleavage of a C-H bond on the methyl group.

Pharmacokinetic Characterization in Non-Human Animal Models

Non-human animal models are essential for characterizing the pharmacokinetic profile of novel chemical entities like this compound. Studies in species such as dogs and rats are commonly used to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME). nih.govnih.gov

Absorption, Distribution, and Excretion Kinetics with Deuterated Probes

Deuterated compounds like this compound serve as excellent probes for pharmacokinetic studies. Because deuterium substitution results in a negligible change in the physicochemical properties of the molecule, its absorption and distribution characteristics are virtually identical to the non-deuterated analog. bioscientia.de However, the difference in mass allows for easy differentiation and quantification by mass spectrometry, enabling precise tracking of the deuterated drug's fate in the body.

Absorption: Following oral administration, methylphenobarbital is known to be well absorbed from the gastrointestinal tract. nih.govnih.gov The deuteration in this compound is not expected to alter its fundamental absorption mechanisms, which are primarily governed by factors like solubility and membrane permeability. msdvetmanual.com

Distribution: Once absorbed, a drug is distributed via the bloodstream to various tissues and organs. msdvetmanual.com The distribution pattern is influenced by the drug's lipid solubility and binding to plasma proteins. As a lipophilic barbiturate (B1230296), methylphenobarbital distributes into body tissues. This compound is expected to follow the same distribution pattern as its non-deuterated counterpart.

Excretion: The ultimate elimination of drugs and their metabolites primarily occurs through the kidneys and bile. msdvetmanual.com While the excretion route of the parent compound this compound would be unchanged, its slower metabolism would alter the excretion profile. Specifically, a lower and slower formation of metabolites like phenobarbital and p-hydroxymethylphenobarbital would be observed in the urine and feces over time compared to the administration of the non-deuterated version. nih.gov

Evaluation of Systemic Exposure and Clearance Mechanisms

Systemic exposure refers to the amount of a drug that reaches the systemic circulation and is typically quantified by the area under the plasma concentration-time curve (AUC). nih.gov Clearance is the measure of the rate at which a drug is removed from the body.

The primary clearance mechanism for methylphenobarbital is hepatic metabolism, specifically N-demethylation and aromatic hydroxylation by CYP450 enzymes. nih.gov Due to the kinetic isotope effect, the metabolic clearance of this compound via N-demethylation is expected to be significantly reduced. nih.gov This decrease in clearance would lead to a corresponding increase in systemic exposure (AUC). For a given dose, the body would be exposed to a higher concentration of the parent drug for a longer duration. bioscientia.de This has been demonstrated with other N-methyl deuterated drugs; for instance, d3-enzalutamide showed a 102% increase in AUC in rats compared to its non-deuterated analog, directly attributable to reduced metabolic clearance. nih.gov

Comparative Pharmacokinetic Studies of Deuterated vs. Non-Deuterated Analogs

Direct comparative studies in animal models are crucial to quantify the pharmacokinetic advantages conferred by deuteration. In such a study, key pharmacokinetic parameters of this compound would be compared against those of standard methylphenobarbital.

Based on the principles of the kinetic isotope effect, the following differences are anticipated:

Longer Half-Life (t½): By reducing the rate of metabolic clearance, this compound is expected to have a longer elimination half-life.

Reduced Metabolite Formation: The formation of the N-demethylated metabolite, phenobarbital, would be slowed. This would result in a lower Cmax for the metabolite and a delayed time to reach that peak (Tmax). For example, in studies with deuterated enzalutamide, the exposure to its N-demethyl metabolite was eightfold lower than that from the non-deuterated compound. nih.gov

The expected comparative pharmacokinetic parameters are summarized in the table below.

Pharmacokinetic ParameterExpected Change with this compound (vs. Methylphenobarbital)Rationale
Half-Life (t½) of Parent Drug▲ IncreasedReduced rate of metabolic clearance due to KIE. bioscientia.de
AUC of Parent Drug▲ IncreasedReduced clearance leads to greater overall systemic exposure. nih.gov
Cmax of Parent Drug▲ IncreasedSlower first-pass metabolism and clearance. nih.gov
Clearance (CL) of Parent Drug▼ DecreasedSlowing of the rate-limiting N-demethylation pathway. nih.gov
AUC of Phenobarbital Metabolite▼ DecreasedSlower rate of formation from the deuterated parent drug. nih.gov

Forensic and Toxicological Research Applications of Methylphenobarbital D3 Analytical Focus

Development of Reference Standards for Detection and Quantification in Forensic Samples

The development of reliable and accurate analytical methods is a cornerstone of forensic toxicology. Methylphenobarbital-d3 plays a pivotal role as an internal standard in the quantification of methylphenobarbital and other barbiturates in forensic samples. nih.gov The use of a deuterated internal standard is highly advantageous, particularly in chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govnih.gov

Stable isotope-labeled internal standards, like this compound, are considered the gold standard because they exhibit nearly identical chemical and physical properties to their non-labeled counterparts. This similarity ensures that they behave almost identically during sample preparation, extraction, and chromatographic analysis, compensating for any potential loss of the target analyte during these steps. The key difference lies in their mass-to-charge ratio (m/z), which allows the mass spectrometer to distinguish between the analyte and the internal standard.

Research has demonstrated the effectiveness of using deuterated standards for the simultaneous determination of various barbiturates in urine and blood samples. nih.govnih.gov These methods are crucial in forensic investigations where the accurate quantification of drugs is necessary to determine the extent of exposure or intoxication. The use of this compound as an internal standard helps to mitigate matrix effects, which are a common source of error in the analysis of complex biological samples. lgcstandards.com By normalizing the response of the target analyte to that of the deuterated standard, a more accurate and precise quantification can be achieved.

Method validation is a critical aspect of developing forensic analytical procedures. This process involves establishing key parameters to ensure the method is fit for its intended purpose. The use of this compound is integral to validating these parameters.

Table 1: Key Validation Parameters in Chromatographic Methods Utilizing this compound

Validation ParameterDescriptionRole of this compound
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. scielo.bruspbpep.comUsed to construct calibration curves by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Accuracy The closeness of the test results obtained by the method to the true value. scielo.brresearchgate.netHelps to correct for systematic errors during sample processing, thereby improving the accuracy of the measurements.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. scielo.brresearchgate.netMinimizes the impact of random variations in the analytical process, leading to improved precision (repeatability and reproducibility).
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govThe consistent recovery of the internal standard helps in reliably determining the LOQ of the target analyte.
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. scielo.brThe unique mass of the deuterated standard allows for highly selective detection, ensuring that the signal is not from interfering substances.

Quality Control and Proficiency Testing in Analytical Laboratories Utilizing Labeled Standards

Maintaining a high standard of quality is non-negotiable in analytical laboratories, particularly those involved in forensic toxicology. Quality control (QC) and proficiency testing (PT) are essential components of a robust quality assurance program. qhsealert.comaafs.org Labeled internal standards like this compound are instrumental in these programs, serving as a benchmark for the accuracy and reliability of analytical methods. lgcstandards.comforensicresources.org

Internal quality control involves the routine analysis of control samples with known concentrations of the target analyte and the internal standard. By monitoring the response of this compound, laboratories can track the performance of their analytical systems over time. forensicresources.org Any significant deviation in the internal standard's signal can indicate a problem with the sample preparation process, the instrument, or the reagents, prompting corrective action. forensicresources.org The use of stable isotope internal standards is encouraged in toxicology quality assurance guidelines to ensure the reliability of both quantitative and qualitative results. forensicresources.org

Proficiency testing is an external quality assessment that allows laboratories to compare their performance with that of other laboratories. nih.gov In these programs, a central organizing body distributes blind samples containing unknown concentrations of analytes to participating laboratories. The inclusion of labeled internal standards like this compound in these test samples can help to assess a laboratory's ability to accurately identify and quantify substances. Successful participation in proficiency testing programs provides objective evidence of a laboratory's competence and adherence to high-quality standards. researchgate.net

The benefits of incorporating labeled standards in quality control and proficiency testing are manifold. They help to:

Ensure Accuracy and Precision: By compensating for variations in extraction efficiency and matrix effects, they lead to more accurate and precise results. lgcstandards.com

Monitor Method Performance: Consistent monitoring of the internal standard's response can detect issues with the analytical method before they impact sample results.

Demonstrate Competency: Successful analysis of proficiency test samples containing labeled standards demonstrates a laboratory's analytical capabilities.

Meet Accreditation Requirements: Many accrediting bodies for forensic laboratories recommend or require the use of internal standards as part of a comprehensive quality assurance program. qhsealert.com

Advanced Techniques for Confirmatory Analysis in Complex Biological Matrices

Confirmatory analysis in forensic toxicology requires highly specific and sensitive techniques to unequivocally identify and quantify substances in complex biological matrices such as blood, urine, and hair. nih.govresearchgate.net The combination of chromatographic separation with mass spectrometric detection, particularly LC-MS/MS and GC-MS, is the gold standard for such analyses. semanticscholar.org In these advanced techniques, this compound plays a crucial role as an internal standard, ensuring the reliability of the results. nih.govnih.gov

The analysis of drugs in hair samples, for instance, presents significant challenges due to the low concentrations of analytes and the complex nature of the hair matrix. researchgate.net A validated method for the determination of phenobarbital (B1680315) in hair utilized a deuterated internal standard in conjunction with GC-MS. nih.gov This approach provided high sensitivity, with a limit of detection of 0.1 ng/mg, and excellent precision, with intra- and inter-assay variations of less than 6%. nih.gov The use of the deuterated standard was essential for achieving this level of accuracy and reliability.

Similarly, LC-MS/MS methods have been developed for the comprehensive analysis of barbiturates in urine. nih.gov These methods leverage the high selectivity and sensitivity of tandem mass spectrometry. By using deuterated internal standards, these assays can accurately quantify a wide range of barbiturates, even in the presence of interfering substances. nih.gov The ability to distinguish between isobaric compounds—those with the same nominal mass—is a key advantage of these techniques, and the use of a labeled internal standard is critical for accurate quantification.

The development and validation of these advanced analytical methods are rigorous processes that involve the assessment of several key parameters.

Table 2: Performance of a Validated GC-MS Method for Phenobarbital in Hair using a Deuterated Internal Standard

ParameterResult
Linearity Range 0.25 ng/mg to 10 ng/mg (r² > 0.99) nih.gov
Limit of Detection (LOD) 0.1 ng/mg nih.gov
Limit of Quantification (LOQ) 0.25 ng/mg nih.gov
Intra-assay Precision (RSD) < 6% nih.gov
Inter-assay Precision (RSD) < 6% nih.gov

The data presented in Table 2 underscores the high degree of accuracy and precision that can be achieved with advanced analytical techniques when a deuterated internal standard is employed. These methods are indispensable in forensic toxicology for providing the definitive results required for legal proceedings.

Future Directions and Emerging Research Avenues for Deuterated Analogs in Chemical Biology

Innovations in Isotope Labeling Synthesis Technologies

The synthesis of isotopically labeled compounds, such as Methylphenobarbital-d3, is continually evolving, with a focus on improving efficiency, selectivity, and accessibility. Traditional methods for deuterium (B1214612) labeling often involve multi-step processes that can be time-consuming and may result in low yields. However, recent innovations are paving the way for more streamlined and effective synthetic routes.

Late-stage functionalization has emerged as a particularly promising strategy. This approach allows for the introduction of deuterium into a complex molecule at a later point in the synthetic sequence, which is more efficient than carrying the isotopic label through a lengthy synthesis. For the synthesis of this compound, this could involve the use of a deuterated methylating agent in the final step of the synthesis of the parent compound, methylphenobarbital.

Another area of innovation is the development of novel catalysts that can facilitate hydrogen-deuterium exchange with high regioselectivity. These catalysts can enable the replacement of specific hydrogen atoms with deuterium, offering precise control over the labeling pattern. This level of control is crucial for mechanistic studies where the position of the deuterium label can provide insights into reaction pathways.

The table below summarizes some of the innovative synthesis technologies applicable to the preparation of deuterated compounds like this compound.

Synthesis TechnologyDescriptionPotential Advantage for this compound Synthesis
Late-Stage Functionalization Introduction of the isotopic label at a late stage of the synthesis.Increased overall yield and efficiency by avoiding the need to carry the label through multiple steps.
Catalytic H/D Exchange Use of transition metal catalysts to facilitate the exchange of hydrogen for deuterium.High regioselectivity, allowing for the precise placement of the deuterium label.
Flow Chemistry Performing reactions in a continuously flowing stream rather than in a batch.Improved reaction control, scalability, and safety, particularly for reactions involving hazardous reagents.
Biocatalysis Use of enzymes to catalyze the labeling reaction.High specificity and mild reaction conditions, reducing the potential for side reactions.

Potential for this compound in Integrated Omics Research (e.g., Metabolomics)

Integrated omics, which combines data from genomics, proteomics, transcriptomics, and metabolomics, offers a holistic view of biological systems. Deuterated compounds like this compound are poised to play a significant role in these multi-faceted research endeavors, particularly in the field of metabolomics.

In metabolomics, which is the large-scale study of small molecules within cells, tissues, or organisms, deuterated compounds serve as ideal internal standards for quantitative analysis by mass spectrometry. nist.gov The co-elution of the deuterated standard with its unlabeled counterpart allows for the correction of variations in sample preparation, injection volume, and ionization efficiency, leading to more accurate and reliable quantification of the target analyte. aptochem.com

The use of this compound as an internal standard in metabolomics studies would enable the precise measurement of methylphenobarbital levels in biological samples. This is particularly important for understanding the pharmacokinetics and metabolism of the drug. By accurately quantifying the parent drug and its metabolites, researchers can gain insights into metabolic pathways and identify potential drug-drug interactions.

The following table illustrates the potential application of this compound in a hypothetical metabolomics study.

Study ObjectiveRole of this compoundExpected Outcome
Pharmacokinetic Profiling Internal standard for the quantification of methylphenobarbital in plasma samples.Accurate determination of the absorption, distribution, metabolism, and excretion (ADME) profile of methylphenobarbital.
Metabolite Identification Comparison of the mass spectra of unlabeled methylphenobarbital and its deuterated analog to identify metabolites.Identification of novel metabolites and elucidation of metabolic pathways.
Drug-Drug Interaction Studies Quantification of changes in methylphenobarbital metabolism in the presence of other drugs.Assessment of the potential for other drugs to alter the metabolism of methylphenobarbital.

Expansion of Deuterated Compounds in Specialized Bioanalytical and Mechanistic Studies

The unique properties of deuterated compounds make them invaluable tools for a wide range of specialized bioanalytical and mechanistic studies. The increased mass of deuterium compared to hydrogen can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered upon isotopic substitution. This phenomenon can be exploited to probe reaction mechanisms. chem-station.com

In the context of this compound, the deuterium label on the methyl group could be used to investigate the mechanism of its demethylation, a key metabolic pathway for this class of drugs. By comparing the rate of metabolism of this compound to that of unlabeled methylphenobarbital, researchers could determine if the C-H bond cleavage is the rate-limiting step in the reaction.

Furthermore, deuterated compounds are increasingly being used in advanced bioanalytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed structural information and allow for the sensitive detection and quantification of labeled compounds in complex biological matrices.

The table below highlights some specialized bioanalytical and mechanistic studies where this compound could be applied.

Study TypeApplication of this compoundScientific Insight
Kinetic Isotope Effect Studies Comparison of the metabolic rate of this compound with its unlabeled counterpart.Elucidation of the rate-limiting step in the metabolic pathway of methylphenobarbital.
Metabolic Fate Studies Tracing the distribution and transformation of the deuterium label in various tissues and biofluids.Understanding the complete metabolic fate of the methyl group of methylphenobarbital.
Enzyme Inhibition Assays Use as a stable, non-radioactive probe to study the interaction of methylphenobarbital with drug-metabolizing enzymes.Characterization of the enzymes responsible for methylphenobarbital metabolism and their inhibition profiles.

Q & A

Q. What are the validated analytical methods for quantifying Methylphenobarbital-d3 in biological matrices, and how should researchers optimize these protocols for reproducibility?

Methodological Answer:

  • Use high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with deuterated internal standards to enhance specificity and minimize matrix effects .
  • Validate methods per ICH guidelines, including linearity (1–1000 ng/mL), precision (CV <15%), and recovery rates (>80%) .
  • Justify deviations from standard protocols (e.g., column temperature adjustments) with controlled experiments to confirm robustness .

Q. How should researchers design in vitro metabolic stability assays for this compound to account for interspecies variability?

Methodological Answer:

  • Use hepatocytes or liver microsomes from multiple species (e.g., human, rat, mouse) to model metabolic pathways .
  • Include negative controls (e.g., heat-inactivated enzymes) and normalize data to protein content via the Bradford assay .
  • Report variability using standard deviation ranges and justify sample size via power analysis (α=0.05, β=0.2) .

Q. What critical variables must be controlled in pharmacokinetic (PK) studies of Methylphenibarbital-d3 to ensure translational relevance?

Methodological Answer:

  • Standardize dosing regimens (e.g., single vs. multiple doses) and sampling intervals (e.g., 0–48 hr post-administration) across cohorts .
  • Account for sex-specific differences in metabolism by stratifying subjects and reporting demographic data .
  • Use compartmental modeling (e.g., non-linear mixed-effects) to estimate AUC, Cmax, and t1/2 .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the enantioselective metabolism of this compound across published studies?

Methodological Answer:

  • Conduct a systematic review with predefined inclusion criteria (e.g., peer-reviewed studies using chiral chromatography) .
  • Perform meta-regression to identify confounding variables (e.g., column type, mobile phase pH) .
  • Validate findings via sensitivity analysis, excluding low-quality studies (e.g., missing negative controls) .

Q. What experimental strategies are recommended for studying the long-term stability of this compound under varying storage conditions?

Methodological Answer:

  • Design accelerated stability studies at 40°C/75% RH for 6 months, with periodic sampling (0, 1, 3, 6 months) .
  • Use Arrhenius modeling to extrapolate degradation kinetics and validate with real-time data .
  • Report degradation products via LC-HRMS and assess bioactivity to confirm safety thresholds .

Q. How should cross-species differences in this compound receptor binding affinity be systematically analyzed?

Methodological Answer:

  • Employ radioligand displacement assays (e.g., [<sup>3</sup>H]-labeled analogs) across species-specific receptor subtypes .
  • Normalize binding data to receptor density (Bmax) and affinity (Kd) using Scatchard plots .
  • Use phylogenetic comparative methods to correlate affinity with evolutionary divergence .

Methodological Guidance for Data Reporting

  • Statistical Rigor : Report p-values only after ANOVA or t-tests (α=0.05) and avoid "significant" without statistical validation .
  • Metadata Standards : Curate experimental metadata (e.g., instrument settings, batch numbers) using structured formats (e.g., M3D database conventions) .
  • Reproducibility : Share raw data and analytical codes (e.g., R/Python scripts) as supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.